

# A Technical Guide to the Discovery and Characterization of Potassium Tetraperoxochromate(V)

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## Compound of Interest

Compound Name: *potassium tetraperoxochromate*

Cat. No.: *B1173445*

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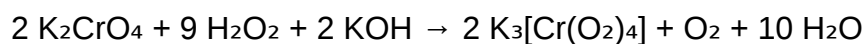
This technical guide provides an in-depth exploration of the historical discovery and scientific characterization of **potassium tetraperoxochromate(V)**,  $K_3[Cr(O_2)_4]$ . The document details the seminal experiments that led to its identification, the evolution of its structural and electronic understanding, and the key analytical techniques employed.

## Discovery and Early Synthesis

**Potassium tetraperoxochromate(V)** was first reported in 1905 by E. H. Riesenfeld, H. E. Wohlers, and W. A. Kutsch in the journal *Berichte der Deutschen Chemischen Gesellschaft*.<sup>[1]</sup> Their work on the higher oxidation products of chromium led to the synthesis of this unusual red-brown paramagnetic solid. The compound is a rare example of chromium in the +5 oxidation state and is notable for being stabilized solely by peroxide ligands.<sup>[1]</sup>

The synthesis involves the reaction of a chromium(VI) source, such as potassium chromate ( $K_2CrO_4$ ) or potassium dichromate ( $K_2Cr_2O_7$ ), with hydrogen peroxide in a strongly alkaline medium at low temperatures.<sup>[1][2][3]</sup> The low temperature (around 0 °C) is crucial to prevent the decomposition of the thermally unstable peroxo-chromium species.<sup>[2][3]</sup> The high pH is essential for the formation and stabilization of the  $[Cr(O_2)_4]^{3-}$  anion.<sup>[2]</sup>

The overall reaction is as follows:<sup>[1]</sup>



In this reaction, hydrogen peroxide acts as a reducing agent, which is an uncommon role for this compound. An intermediate tetraperoxochromate(VI) is formed and subsequently reduced by hydrogen peroxide to yield the tetraperoxochromate(V) anion.

## Experimental Protocols

### Synthesis of Potassium Tetraperoxochromate(V)

This protocol is based on the method described by Stomberg and Brosset (1960), which is a refinement of the original Riesenfeld method.<sup>[3]</sup>

Materials:

- Potassium chromate ( $\text{K}_2\text{CrO}_4$ )
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Potassium hydroxide (KOH)
- Ethanol
- Diethyl ether
- Distilled water
- Ice

Procedure:

- Prepare a cooled, alkaline solution of potassium chromate by dissolving  $\text{K}_2\text{CrO}_4$  in an aqueous solution of KOH.
- Cool the solution in an ice bath to a temperature not exceeding  $-5^\circ\text{C}$ .
- Slowly add hydrogen peroxide to the cooled solution while maintaining the low temperature.
- Dark red-brown crystals of  $\text{K}_3[\text{Cr}(\text{O}_2)_4]$  will precipitate from the solution.

- Filter the crystals from the solution.
- Wash the crystals with cold distilled water, followed by ethanol, and then diethyl ether to dry them.

## X-ray Crystallography

The following methodology was employed by Stomberg and Brosset (1960) to determine the crystal structure.[3]

Instrumentation:

- Guinier-type powder camera
- Weissenberg camera

Procedure:

- Unit Cell Determination:
  - Powder photographs were taken using a Guinier-type camera with Cu K $\alpha$  radiation.
  - Sodium chloride (NaCl) was used as a reference substance for accurate cell dimension determination.
  - The method of least squares was used to refine the cell dimensions from the powder diffraction data.
- Structure Determination:
  - Single crystals of approximately 0.1 mm thickness were used.
  - Equi-inclination Weissenberg photographs were taken with rotation about the [4],, and axes using molybdenum radiation.
  - Multiple films with thin tinfoil interleaves were used to increase the absorption of the diffracted beams.

- The intensities of the reflections were estimated by visual comparison with standard scales.
- The reflection intensities were corrected for Lorentz and polarization factors. No absorption correction was applied due to the small crystal size and the use of molybdenum radiation.
- Patterson projections on (010) and (001) were used to determine the positions of the heavy atoms (Cr and K).
- Electron density maps and difference syntheses were calculated to locate the oxygen atoms.

## Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR)

The following experimental setup was described by Barrier, DeFotis, and Vally (1981).

Instrumentation:

- EPR spectrometer
- SQUID-based magnetometer

Procedure:

- Magnetic Susceptibility:
  - The temperature dependence of the magnetic susceptibility ( $\chi$ ) was measured over a range of 1.4 to 343 K.
- Electron Paramagnetic Resonance:
  - EPR spectra were recorded for dilute aqueous solutions of  $\text{K}_3[\text{Cr}(\text{O}_2)_4]$  and for powdered  $\text{K}_3[\text{Cr}(\text{O}_2)_4]$  doped in diamagnetic  $\text{K}_3\text{NbO}_8$ .
  - Single crystal EPR measurements were also performed.

## Quantitative Data

### Physicochemical Properties

Property	Value	Reference
Chemical Formula	$\text{K}_3[\text{Cr}(\text{O}_2)_4]$	[1]
Molar Mass	297.286 g/mol	
Appearance	Red-brown solid	[1]
Melting Point	70 °C (decomposes)	

### Crystallographic Data (Stomberg and Brosset, 1960)

Parameter	Value	Reference
Crystal System	Tetragonal	[3]
Space Group	I42m	[3]
Unit Cell Dimension (a)	$6.703 \pm 0.003 \text{ \AA}$	[3]
Unit Cell Dimension (c)	$7.632 \pm 0.003 \text{ \AA}$	[3]
O-O Bond Length (peroxide)	$1.489 \pm 0.022 \text{ \AA}$	[3]

### Elemental Analysis (Stomberg and Brosset, 1960)

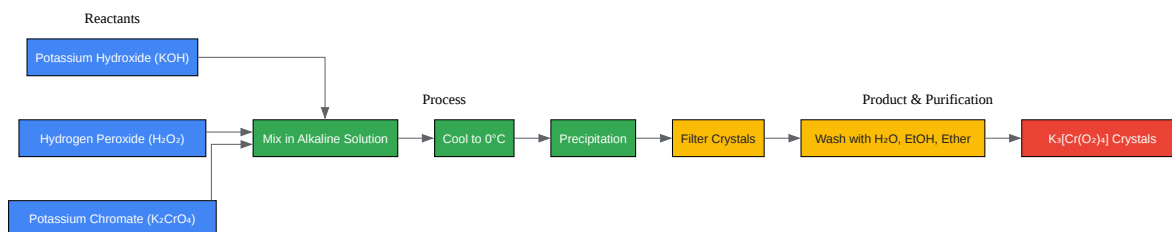
Element	Found (%)	Calculated (%)	Reference
Potassium (K)	39.6	39.5	[3]
Chromium (Cr)	17.5	17.5	[3]

### Magnetic Properties (Barrier, DeFotis, and Vally, 1981)

Parameter	Value	Conditions	Reference
g <sub>iso</sub>	1.9712 ± 0.0005	Dilute aqueous solution	
53A <sub>iso</sub>	(18.6 ± 0.5) × 10 <sup>-4</sup> cm <sup>-1</sup>	Dilute aqueous solution	
g <sub>  </sub>	1.9428 ± 0.0005	Powder doped in K <sub>3</sub> NbO <sub>8</sub>	
g <sub>⊥</sub>	1.9851 ± 0.0005	Powder doped in K <sub>3</sub> NbO <sub>8</sub>	
A <sub>  </sub> (53Cr)	+(36.3 ± 0.5) × 10 <sup>-4</sup> cm <sup>-1</sup>	Powder doped in K <sub>3</sub> NbO <sub>8</sub>	
A <sub>⊥</sub> (53Cr)	+(11 ± 1) × 10 <sup>-4</sup> cm <sup>-1</sup>	Powder doped in K <sub>3</sub> NbO <sub>8</sub>	
Curie-Weiss Temperature (θ)	2.7 K	1.4 - 343 K	
Exchange Coupling (J)	1.35 K		

## Visualizations

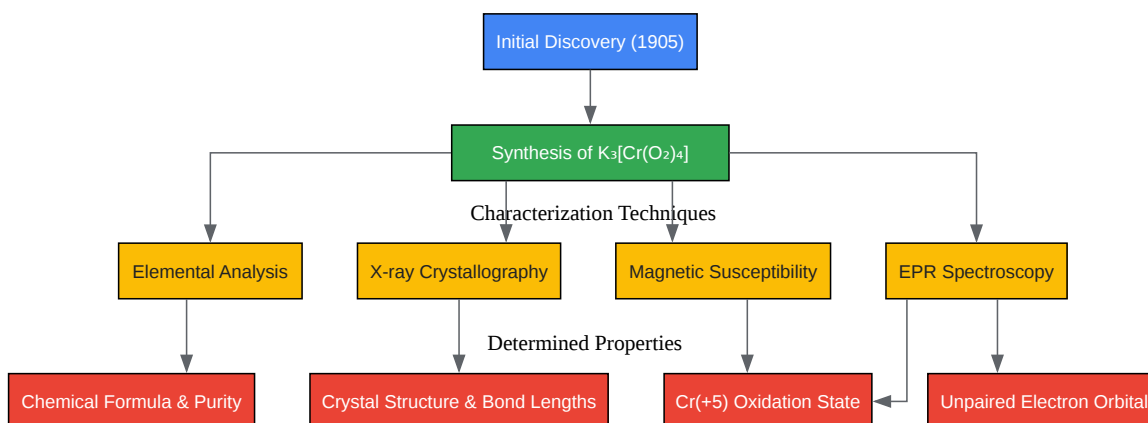
## Synthesis Workflow



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Caption: Synthesis workflow for **potassium tetraperoxochromate(V)**.

## Characterization Pathway



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Caption: Logical flow of the characterization of  $K_3[Cr(O_2)_4]$ .

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## References

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